

Application Notes and Protocols for OAC2 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OAC2 (N-1H-indol-5-yl-benzamide) is a small molecule that functions as an activator of the Octamer-binding transcription factor 4 (Oct4).[1][2][3][4] Oct4 is a master regulator crucial for the induction and maintenance of pluripotency in embryonic stem cells and is a key factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][5] OAC2 enhances the efficiency of iPSC generation by activating expression through the Oct4 gene promoter.[1][5][6] In combination with other reprogramming factors like Sox2, Klf4, and c-Myc, OAC2 has been shown to significantly increase the rate of iPSC production from fibroblasts at concentrations around 1 μ M.[1] These application notes provide detailed protocols for the preparation, storage, and use of OAC2 stock solutions for in vitro studies.

Chemical and Physical Properties

A summary of the key properties of **OAC2** is provided below. This data is essential for accurate stock solution preparation and experimental design.



Property	Value	Reference(s)	
Formal Name	N-1H-indol-5-yl-benzamide	[1]	
CAS Number	6019-39-2	[1]	
Molecular Formula	C15H12N2O [1][7]		
Molecular Weight	236.27 g/mol	[2][8]	
Appearance	White to brown crystalline powder		
Purity	≥97%		
Storage (Solid)	Store at -20°C, stable for ≥ 4 years [1][8]		

Solubility Data

OAC2 is insoluble in water but shows good solubility in several organic solvents.[2][8] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.

Solvent	Solubility (approx.)	Notes	Reference(s)
DMSO	≥23.6 mg/mL	Recommended for stock solutions	[1][7][8]
Ethanol	≥2.5 mg/mL	Sonication may be required for higher concentrations	[1][8]
DMF	20 mg/mL	[1]	
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]	_
Water	Insoluble	[2][8]	_

Experimental Protocols



Protocol 1: Preparation of a 10 mM OAC2 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of **OAC2** in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cell culture experiments.

Materials:

- OAC2 powder (MW: 236.27 g/mol)
- Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
- Sterile, amber-colored microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Pre-weighing Preparation: Allow the OAC2 vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing OAC2: Accurately weigh 2.36 mg of OAC2 powder and transfer it to a sterile microcentrifuge tube.
- Adding Solvent: Add 1.0 mL of anhydrous, sterile-grade DMSO to the tube containing the OAC2 powder.
- Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
 If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
 Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 μL) in sterile, amber-colored cryovials. This minimizes freeze-thaw cycles and light exposure.



 Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to one year).[9]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the 10 mM primary stock solution to a final working concentration for treating cells in culture. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Materials:

- 10 mM OAC2 stock solution in DMSO (from Protocol 1)
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Sterile microcentrifuge tubes

Procedure:

- Thaw Primary Stock: Thaw one aliquot of the 10 mM OAC2 stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended):
 - To improve accuracy, first prepare a 1 mM intermediate stock.
 - Dilute the 10 mM primary stock 1:10 by adding 10 μL of the stock to 90 μL of sterile cell culture medium or PBS. Mix well by gentle pipetting.
- Final Working Solution Preparation:
 - Dilute the intermediate stock (or primary stock) into the final volume of cell culture medium to achieve the desired working concentration.
 - Example (for a final concentration of 1 μM in 10 mL of medium): Add 10 μL of the 1 mM intermediate stock solution to 9.99 mL of cell culture medium.



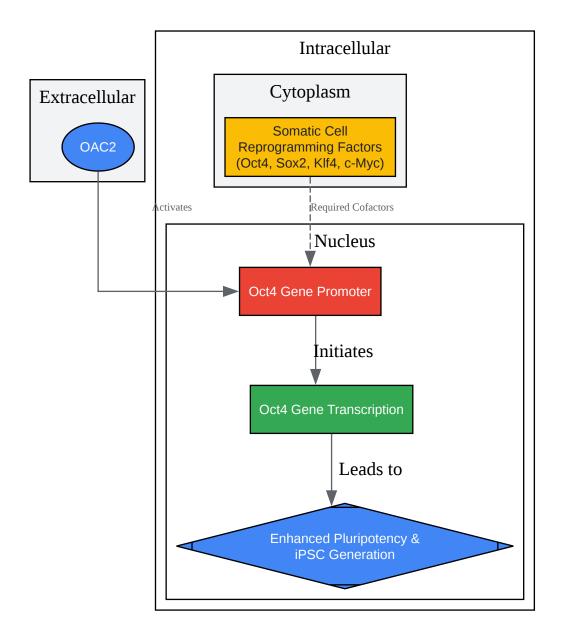
- This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
- Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without OAC2. This is essential to distinguish the effects of the compound from those of the solvent.
- Application: Add the final working solution (or vehicle control) to your cell cultures and proceed with the experiment.

Visualizations

Signaling Pathway of OAC2 in iPSC Reprogramming

The diagram below illustrates the proposed mechanism of action for **OAC2** in enhancing the efficiency of induced pluripotent stem cell (iPSC) reprogramming.





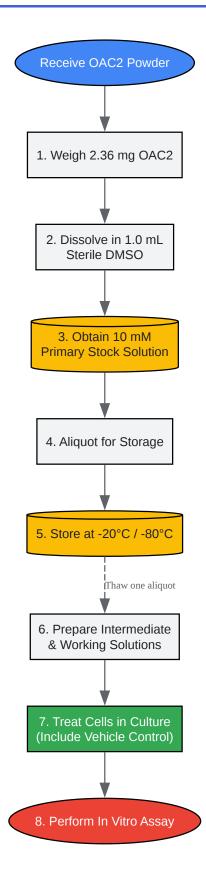
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Caption: **OAC2** enhances iPSC reprogramming by activating the Oct4 gene promoter.

Experimental Workflow for OAC2 Stock Preparation and Application

This workflow diagram outlines the key steps from receiving the **OAC2** compound to its application in an in vitro cell-based assay.





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Caption: Workflow for preparing and using **OAC2** solutions in cell culture.



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